molecular formula C17H29N5O6 B14636768 L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine CAS No. 53438-57-6

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine

Cat. No.: B14636768
CAS No.: 53438-57-6
M. Wt: 399.4 g/mol
InChI Key: KPDTZVSUQCBOAE-HTFCKZLJSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine is a pentapeptide composed of five amino acids: three alanine residues, one proline residue, and one additional alanine residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids.

    Oxidation: Modifying specific amino acid residues, such as converting proline to hydroxyproline.

    Substitution: Replacing one amino acid with another in the peptide chain.

Common Reagents and Conditions

    Hydrolysis: Typically performed using strong acids or bases.

    Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.

    Substitution: Requires the use of protecting groups and specific coupling reagents.

Major Products

The major products of these reactions include modified peptides or individual amino acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-alanyl-L-alanine: A shorter peptide with similar properties but fewer amino acids.

    L-Alanyl-L-prolyl-L-alanine: Contains proline, which introduces a kink in the peptide chain, affecting its structure and function.

    L-Alanyl-L-alanyl-L-alanyl-L-alanyl: Lacks proline, resulting in a more linear structure.

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine is unique due to the presence of proline, which introduces structural rigidity and influences its biological activity. This makes it particularly valuable for studying protein folding and stability.

Properties

CAS No.

53438-57-6

Molecular Formula

C17H29N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C17H29N5O6/c1-8(18)13(23)19-9(2)14(24)20-10(3)16(26)22-7-5-6-12(22)15(25)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

KPDTZVSUQCBOAE-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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